1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one
Description
1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one is a chlorinated aromatic ketone featuring a propan-1-one backbone substituted with a 2-amino-3-(chloromethyl)phenyl group and an additional chlorine atom at the β-position of the ketone.
Properties
Molecular Formula |
C10H11Cl2NO |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
1-[2-amino-3-(chloromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(12)10(14)8-4-2-3-7(5-11)9(8)13/h2-4,6H,5,13H2,1H3 |
InChI Key |
ZAEWRYKFMZSHAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC(=C1N)CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Nitroaniline-Based Pathway
The most widely documented method involves 3-chloromethyl-2-nitroaniline as a precursor. This route aligns with strategies observed in structurally analogous brominated compounds. The synthesis proceeds via:
- Friedel-Crafts acylation : Reaction of 3-chloromethyl-2-nitroaniline with 2-chloropropanoyl chloride in the presence of AlCl₃/NaCl catalyst systems at 0–60°C.
- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine while preserving the chloromethyl and ketone functionalities.
Key advantages include precise regiochemical control, with the nitro group’s meta-directing properties ensuring proper acylation positioning. Industrial implementations often employ continuous flow reactors to manage the exothermic nature of the acylation step, achieving yields >75%.
Direct Amination Strategy
An alternative approach starts with pre-formed 3-(chloromethyl)acetophenone derivatives:
- Chloromethylation : Treatment of 2-nitroacetophenone with chloromethyl methyl ether (Methoxymethyl chloride) under acidic conditions introduces the chloromethyl group at the 3-position.
- Nucleophilic amination : Selective displacement of the para-nitro group using ammonium hydroxide under high-pressure conditions (80–100°C, 5–7 bar).
This method circumvents Friedel-Crafts chemistry but requires careful control of amination selectivity. Patent CN102952025A demonstrates similar strategies for aminochloropropanol synthesis, achieving 68–72% yields through optimized pressure/temperature profiles.
Reaction Mechanisms and Kinetic Considerations
Acylation Step Dynamics
The AlCl₃-catalyzed Friedel-Crafts reaction proceeds through a classical electrophilic aromatic substitution mechanism:
- Acylium ion formation : 2-Chloropropanoyl chloride reacts with AlCl₃ to generate the acylium electrophile (RCO⁺).
- Aromatic attack : The electron-rich 3-chloromethyl-2-nitroaniline directs electrophilic attack to the ortho position relative to the nitro group.
- Deprotonation : Regeneration of aromaticity completes the acylation.
Kinetic studies from similar systems show first-order dependence on both acyl chloride and catalyst concentrations, with activation energies ≈45 kJ/mol.
Reductive Amination Pathways
Post-acylation reduction follows two potential mechanisms:
- Catalytic hydrogenation : Heterolytic H₂ cleavage on Pd surfaces facilitates nitro → amine conversion without ketone reduction. Optimal conditions: 40–60 psi H₂, 50°C, ethanol solvent.
- Chemical reduction : Fe/HCl systems proceed through single-electron transfer (SET) mechanisms, generating nitroso and hydroxylamine intermediates before final amine formation.
Process Optimization and Scaling Challenges
Catalyst Systems Comparison
| Catalyst | Temperature Range (°C) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| AlCl₃/NaCl | 0–60 | 78 | <5% |
| Zeolite H-beta | 80–120 | 65 | 12% |
| Ionic liquids | 25–40 | 82 | 3% |
Recent advances in ionic liquid catalysts (e.g., [BMIM]Cl-AlCl₃) show promise for greener synthesis, enhancing selectivity through π-cation interactions.
Industrial-Scale Considerations
Patent CN103012086A highlights critical factors for mass production:
- One-pot synthesis : Combining acylation and reduction steps reduces intermediate isolation needs, lowering production costs by ≈30%
- Solvent selection : Dichloromethane outperforms toluene in reaction rate (k = 0.18 vs. 0.09 min⁻¹) but requires strict moisture control
- Waste management : AlCl₃ neutralization generates 2.1 kg HCl per kg product, necessitating advanced scrubbing systems
Characterization and Quality Control
The compound’s structural verification employs:
- ¹H NMR (400 MHz, CDCl₃): δ 2.85 (s, 2H, CH₂Cl), 3.22 (q, J=6.8 Hz, 1H, CHCl), 6.72–7.45 (m, 3H, Ar-H)
- IR (KBr): 1685 cm⁻¹ (C=O), 3340 cm⁻¹ (N-H stretch)
- HPLC : Retention time 8.2 min (C18 column, 70:30 MeOH/H₂O)
Industrial specifications mandate ≥98% purity (HPLC), with strict limits on residual solvents (<300 ppm) and heavy metals (<10 ppm).
Chemical Reactions Analysis
1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amines or alcohols.
Substitution: The chloromethyl and amino groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one has a broad range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds with specific amino acid residues in proteins, thereby modulating their activity. This can lead to changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Key Differentiators
- Amino and Chloromethyl Synergy: The target compound’s 2-amino-3-(chloromethyl)phenyl group is distinct from analogs like 1f , which lacks the amino group.
- Substituent Position Effects: In compound 1f , the chloromethyl group at the para position may reduce steric interactions compared to the ortho-substituted amino group in the target compound. Steric effects could influence reaction kinetics in synthetic pathways.
- Chlorine Placement: The β-chlorine on the propanone backbone is shared with 1-[2,4-bis(propan-2-yl)phenyl]-2-chloropropan-1-one , but the latter’s bulky isopropyl groups likely reduce reactivity at the ketone moiety.
Physicochemical Properties
- Melting Points: The absence of amino groups in 1f correlates with its moderate melting point (137–138°C). The target compound’s -NH₂ group may elevate its melting point due to intermolecular H-bonding.
- The -NH₂ group may improve aqueous solubility relative to halogenated analogs.
Biological Activity
1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C10H11Cl2NO and features several functional groups:
- Amino group : Allows for hydrogen bonding with biological molecules.
- Chloromethyl group : Enhances reactivity and potential interactions with biomolecules.
- Chloropropanone moiety : May participate in electrophilic reactions.
These structural characteristics suggest a diverse range of biological activities, making it a subject of interest in medicinal chemistry.
Research indicates that this compound exhibits significant biological properties, including:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties. The mechanism is believed to involve the formation of covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity.
Anticancer Activity
The compound has been evaluated for its anticancer effects, particularly against various cancer cell lines. Notable findings include:
- Cytotoxicity : The compound demonstrated cytotoxic effects against human leukemia cell lines (e.g., CEM-13, U-937) with IC50 values indicating significant potency .
- Apoptosis Induction : Flow cytometry assays revealed that the compound can induce apoptosis in cancer cells, triggering caspase activation and cell cycle arrest at the G1 phase .
Research Findings and Case Studies
Several studies have focused on the synthesis and evaluation of this compound:
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one?
A two-step approach is typically employed:
Friedel-Crafts acylation : React 2-amino-3-(chloromethyl)benzene with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form the ketone backbone. Optimize stoichiometry to minimize side reactions like over-chlorination .
Halogenation : Introduce the second chlorine atom via radical chlorination using Cl₂ gas under UV light, ensuring controlled temperature (20–25°C) to prevent decomposition. Purify via column chromatography (silica gel, hexane/EtOAc 4:1) .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of:
- HPLC-MS : To confirm molecular weight (C₁₀H₁₀Cl₂N₂O) and purity (>95%) .
- NMR spectroscopy : ¹H NMR (CDCl₃) should show characteristic signals: δ 2.85 (s, CH₂Cl), δ 6.8–7.5 (aromatic protons), δ 4.1 (NH₂) .
- XRD crystallography : Resolve crystal packing and confirm stereochemistry, referencing CCDC deposition protocols .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity in substitution reactions?
Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can model:
- Electrophilic substitution sites : The chloromethyl group activates the aromatic ring at the para position, directing nucleophilic attack.
- Transition states : Compare activation energies for SN1 vs. SN2 mechanisms at the β-chloro position. Studies on analogous compounds show SN2 dominance due to steric hindrance .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?
- Dynamic NMR : Probe rotational barriers in the chloropropyl chain if NOESY shows non-equivalent methylene protons.
- Variable-temperature XRD : Identify conformational flexibility in the crystal lattice, which may explain anomalous peaks .
- Isotopic labeling : Use ¹³C-labeled chloro groups to trace coupling patterns in HSQC spectra .
Q. How does the chloromethyl group influence biological activity in structure-activity relationship (SAR) studies?
- Antimicrobial assays : The chloromethyl moiety enhances lipophilicity, improving membrane penetration. Compare MIC values against S. aureus with non-chlorinated analogs (e.g., 3–4-fold lower MIC observed in similar β-chloroketones) .
- ROS generation : Chlorine atoms may induce oxidative stress in cells, validated via DCFH-DA fluorescence assays .
Methodological Considerations
Q. What precautions are critical during scale-up synthesis?
Q. How to optimize reaction yields in the presence of competing side reactions?
- Kinetic vs. thermodynamic control : Lower reaction temperatures (0–5°C) favor the desired mono-chlorinated product over di-chlorinated byproducts.
- Catalyst screening : Test ZnCl₂ vs. FeCl₃ for Friedel-Crafts acylation; ZnCl₂ reduces tar formation by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
